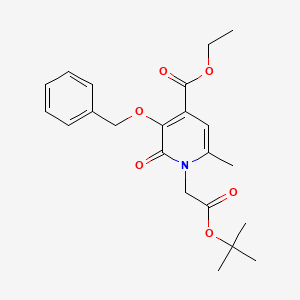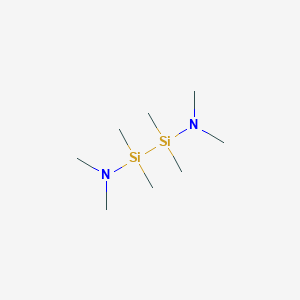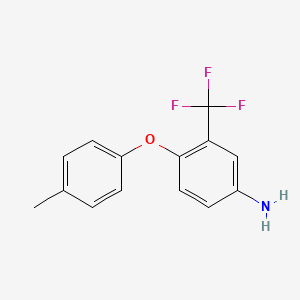
4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline
Vue d'ensemble
Description
4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline, also known as 4-MTP-3-TFMA, is an aniline derivative that has been studied for its potential applications in various scientific research fields. This compound has been used in the synthesis of various molecules, in the study of its biochemical and physiological effects, and in the development of laboratory experiments. In
Applications De Recherche Scientifique
Chemical Synthesis and Modification
The reaction of anilides with phenyliodine(III) bis(trifluoroacetate) (PIFA) in various solvents is a notable example of chemical synthesis involving similar compounds. In this process, the acyl group of the anilide, when highly electronegative (e.g., trifluoroacetyl), or the phenyl group substituted with an electron-withdrawing group, leads to the transfer of the 4-iodophenyl group from PIFA to the amide nitrogen to afford acetyldiarylamines. This reaction demonstrates the versatility of aniline derivatives in chemical synthesis (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).
Liquid Crystal Research
Aniline derivatives are used in the study of liquid crystals. For instance, derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including 4-trifluoromethyl and 4-trifluoromethoxy derivatives, have been synthesized to exhibit stable smectic B and A phases, demonstrating their potential in liquid crystal technology (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Biomedical Applications
In the biomedical field, a bi-functionalized luminescent metal-organic framework (MOF) using methyl groups and Eu3+ cations was designed for the detection of 4-Aminophenol (4-AP), a biomarker of aniline in human urine. This showcases the use of aniline derivatives in the development of sensitive biomedical sensors (Jin & Yan, 2021).
Environmental Applications
Aniline derivatives are also significant in environmental applications. Superparamagnetic Fe3O4 nanoparticles have been used as catalysts for the oxidation of aniline compounds, highlighting their potential in removing hazardous substances from water and other environmental matrices (Zhang, Zhao, Niu, Shi, Cai, & Jiang, 2009).
Propriétés
IUPAC Name |
4-(4-methylphenoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-9-2-5-11(6-3-9)19-13-7-4-10(18)8-12(13)14(15,16)17/h2-8H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYBUOLYJOWQOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




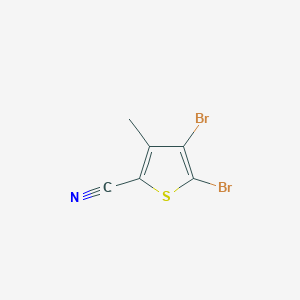

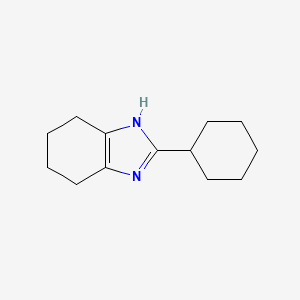
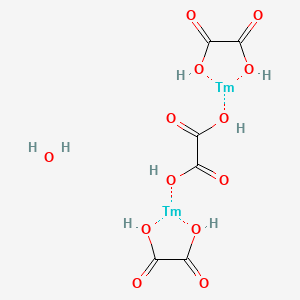
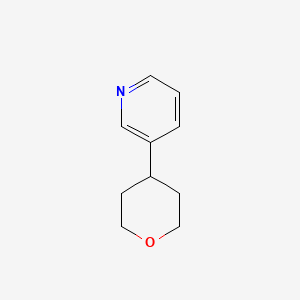
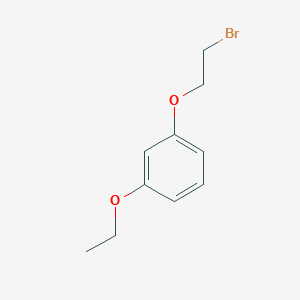
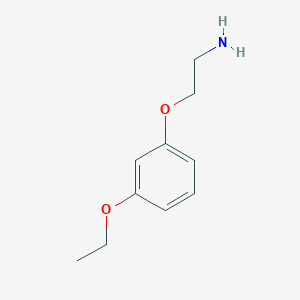
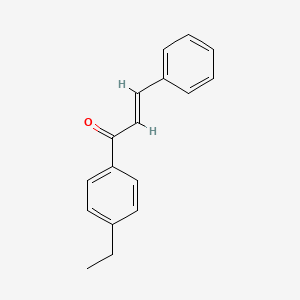

![Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3120643.png)

